4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly known as JWH-210, is a synthetic cannabinoid that has garnered attention in both scientific research and forensic toxicology. This compound is structurally related to other cannabinoids and exhibits significant affinity for cannabinoid receptors, particularly the CB1 and CB2 receptors. Its designation as a synthetic cannabinoid places it within a broader category of compounds designed to mimic the effects of natural cannabinoids found in cannabis.
JWH-210 was first synthesized in the early 2000s by Dr. John W. Huffman and is classified under the category of synthetic cannabinoids. It is often used in research settings to study the endocannabinoid system and its physiological effects. The compound is categorized under controlled substances in many jurisdictions due to its psychoactive properties.
JWH-210 has a complex molecular structure characterized by a naphthalene ring fused to an indole moiety.
The compound appears as a solid powder with a high purity level (>98%) when properly synthesized .
JWH-210 undergoes various chemical reactions typical of synthetic cannabinoids, including:
In biological systems, JWH-210 may also undergo metabolic transformations, resulting in hydroxylated derivatives that can exhibit different pharmacological profiles .
JWH-210 primarily acts as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids like tetrahydrocannabinol (THC).
The mechanism can be described as follows:
Studies have shown that JWH-210 can reduce lymphoid organ weights and T-cell activator levels in animal models, indicating its immunomodulatory potential .
JWH-210 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including analytical chemistry for detecting synthetic cannabinoids in biological samples .
JWH-210 has several applications across different scientific fields:
Research continues into its potential therapeutic applications, particularly concerning its interactions with cannabinoid receptors and implications for treating various medical conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3